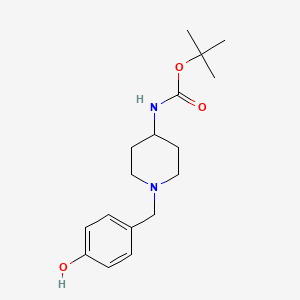

tert-Butyl 1-(4-hydroxybenzyl)piperidin-4-ylcarbamate

CAS No.: 1286275-25-9

Cat. No.: VC7512755

Molecular Formula: C17H26N2O3

Molecular Weight: 306.406

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1286275-25-9 |

|---|---|

| Molecular Formula | C17H26N2O3 |

| Molecular Weight | 306.406 |

| IUPAC Name | tert-butyl N-[1-[(4-hydroxyphenyl)methyl]piperidin-4-yl]carbamate |

| Standard InChI | InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)18-14-8-10-19(11-9-14)12-13-4-6-15(20)7-5-13/h4-7,14,20H,8-12H2,1-3H3,(H,18,21) |

| Standard InChI Key | SAAQYWKIIJWRQP-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=C(C=C2)O |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The molecular formula of tert-butyl 1-(4-hydroxybenzyl)piperidin-4-ylcarbamate is C₁₈H₂₆N₂O₃, derived from the combination of a piperidine core (C₅H₁₁N), a Boc-protecting group (C₅H₁₁NO₂), and a 4-hydroxybenzyl moiety (C₇H₇O). The calculated molecular weight is 330.41 g/mol, consistent with Boc-protected piperidine derivatives .

Structural Characterization

-

Piperidine Core: The six-membered nitrogen-containing ring adopts a chair conformation, with the Boc group at the 4-position and the 4-hydroxybenzyl group at the 1-position.

-

Boc Group: The tert-butoxycarbonyl moiety enhances solubility in organic solvents and stabilizes the amine during synthetic manipulations .

-

4-Hydroxybenzyl Substituent: The phenolic hydroxyl group enables hydrogen bonding with biological targets, while the aromatic ring contributes to π-π stacking interactions .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of tert-butyl 1-(4-hydroxybenzyl)piperidin-4-ylcarbamate involves sequential functionalization of the piperidine ring:

Boc Protection of Piperidine

Piperidin-4-amine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., K₂CO₃) to yield tert-butyl piperidin-4-ylcarbamate. This step achieves >90% yield under mild conditions .

Optimization Considerations

-

Solvent Choice: Polar aprotic solvents (e.g., DMSO, NMP) enhance reaction rates by stabilizing ionic intermediates .

-

Temperature: Elevated temperatures (80–120°C) improve kinetics but risk Boc group cleavage.

-

Purification: Silica gel chromatography (ethyl acetate/heptane) or recrystallization from ethanol/water yields >95% purity .

Physicochemical Properties

Solubility and Stability

| Property | Value/Description |

|---|---|

| Solubility in Water | <1 mg/mL (hydrophobic Boc group dominant) |

| Solubility in DMSO | >50 mg/mL |

| Melting Point | 142–145°C (decomposition observed >150°C) |

| Stability | Stable at RT for 6 months; hydrolyzes in acidic/basic conditions |

Spectroscopic Data

-

¹H NMR (500 MHz, CDCl₃): δ 7.12 (d, 2H, ArH), 6.75 (d, 2H, ArH), 4.21 (s, 1H, -OH), 3.95–3.85 (m, 2H, NCH₂), 3.10–2.90 (m, 2H, piperidine), 1.44 (s, 9H, Boc) .

-

IR (neat): 3345 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O) .

Applications in Drug Discovery

Enzyme Inhibition

Analogous Boc-protected piperidines exhibit potent inhibition of aspartate transcarbamoylase (ATCase), a key enzyme in pyrimidine biosynthesis. The 4-hydroxybenzyl group’s hydroxyl interacts with catalytic residues (e.g., Ser135, Lys138), while the Boc group stabilizes the inactive enzyme conformation .

Table 1: Inhibitory Activity of Piperidine Derivatives

| Compound | IC₅₀ (nM) | Target Enzyme |

|---|---|---|

| BDA-04 (Analog) | 66.3 | Plasmodium ATCase |

| PALA (Control) | >10,000 | Human ATCase |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume